Synthesis Yield Superiority: 4-(Bromomethyl)benzophenone vs. 4,4'-Bis(bromomethyl)benzophenone in ATRP Initiator Preparation
In a direct head-to-head synthesis of photoactive ATRP initiators using an identical urea hydrogen peroxide/aqueous HBr methodology, the mono-bromomethyl derivative (4-bromomethylbenzophenone) was obtained in a 91% yield, while the bis-bromomethyl analog (4,4′-dimethylbenzophenone, which yields 4,4′-bis(bromomethyl)benzophenone) was produced in only a 46% yield [1]. This indicates a significantly higher efficiency for the mono-functionalized compound under these conditions.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 91% yield |
| Comparator Or Baseline | 4,4'-Bis(bromomethyl)benzophenone: 46% yield |
| Quantified Difference | 45 percentage points higher yield for the target compound |
| Conditions | Urea hydrogen peroxide adduct and aqueous HBr as bromination agents for ATRP initiator synthesis [1]. |
Why This Matters
For procurement, this nearly 2-fold difference in synthetic yield directly impacts cost-efficiency and material availability, making the mono-bromomethyl compound the more practical and economical choice for synthesizing ATRP initiators.
- [1] Yi, Z. Fast Synthesis of ATRP Initiators with Photoinitiating Activity by Urea Hydrogen Peroxide Method. 2011. View Source
